molecular formula C9H7N3O2 B3360020 4-isonicotinoyl-1H-imidazol-2(3H)-one CAS No. 88166-66-9

4-isonicotinoyl-1H-imidazol-2(3H)-one

Cat. No.: B3360020
CAS No.: 88166-66-9
M. Wt: 189.17 g/mol
InChI Key: QPMMUGRPEYWUNZ-UHFFFAOYSA-N
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Description

4-Isonicotinoyl-1H-imidazol-2(3H)-one is a heterocyclic compound featuring an imidazolone core (a five-membered ring containing two nitrogen atoms) substituted at the 4-position with an isonicotinoyl group (4-pyridinecarbonyl). This structural motif combines the reactivity of the imidazolone ring, known for its role in medicinal chemistry, with the aromatic and electronic properties of the pyridine moiety.

Properties

IUPAC Name

4-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-8(6-1-3-10-4-2-6)7-5-11-9(14)12-7/h1-5H,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMMUGRPEYWUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)C2=CNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607971
Record name 4-(Pyridine-4-carbonyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88166-66-9
Record name 4-(Pyridine-4-carbonyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isonicotinoyl-1H-imidazol-2(3H)-one typically involves the reaction of isonicotinic acid with an imidazole derivative under specific conditions. Common reagents used in the synthesis may include dehydrating agents, catalysts, and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-isonicotinoyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted imidazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be studied for its biological activity and potential as a drug candidate.

    Medicine: Could be explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: May have applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-isonicotinoyl-1H-imidazol-2(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The imidazolone core distinguishes 4-isonicotinoyl-1H-imidazol-2(3H)-one from related heterocycles:

  • Quinazolin-4(3H)-one derivatives () feature a fused benzene-imidazolone system, offering greater aromaticity and planar geometry, which enhances interactions with biological targets like enzymes .
  • 5-Oxo-imidazole-pyrazolone derivatives () fuse imidazole with pyrazolone, introducing additional carbonyl groups that could modulate electronic properties and solubility .

Implications for Pharmacological Development

  • Target Selectivity : The pyridine substituent may confer selectivity for bacterial or inflammatory targets, akin to the antimicrobial activity of imidazole-triazoles .
  • Optimization Opportunities: Introducing electron-donating or withdrawing groups at the 1- or 3-positions of the imidazolone core could further modulate activity, as seen in quinazolinone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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